TAPI-2

概要

科学的研究の応用

TAPI-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and other enzymes.

Biology: Employed in research on cell signaling pathways, particularly those involving tumor necrosis factor alpha and related enzymes.

Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular diseases.

Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds .

作用機序

TAPI-2は、マトリックスメタロプロテアーゼ、腫瘍壊死因子アルファ変換酵素、インテグリンとメタロプロテアーゼの活性を阻害することによって効果を発揮します。これらの酵素は、細胞外マトリックス成分の分解、細胞表面タンパク質の脱落、さまざまなシグナル伝達経路の活性化に関与しています。 これらの酵素を阻害することにより、this compoundは炎症、組織リモデリング、細胞増殖などのプロセスを調節することができます。 .

類似の化合物との比較

類似の化合物

TAPI-1: マトリックスメタロプロテアーゼと腫瘍壊死因子アルファ変換酵素の別の阻害剤ですが、効力と選択性が異なります。

マリマスタット: 癌研究で使用されている広域スペクトルマトリックスメタロプロテアーゼ阻害剤。

バティマスタット: マリマスタットと同様に、マトリックスメタロプロテアーゼに対する阻害効果で使用されます。 .

This compoundの独自性

This compoundは、マトリックスメタロプロテアーゼ、腫瘍壊死因子アルファ変換酵素、インテグリンとメタロプロテアーゼを含む複数の酵素に対する広域スペクトル阻害活性を持つため、独自です。 これは、これらの酵素間の複雑な相互作用と、さまざまな生物学的プロセスにおける役割を研究するための研究における貴重なツールとなっています。 .

生化学分析

Biochemical Properties

TAPI-2 plays a crucial role in biochemical reactions by inhibiting the activity of MMPs and ADAMs, including tumor necrosis factor α-converting enzyme (TACE) and ADAM17 . These enzymes are involved in the proteolytic processing of various cell surface proteins, such as transforming growth factor α (TGF-α) and β-amyloid precursor protein . By inhibiting these enzymes, this compound can prevent the shedding of these proteins from the cell surface, thereby modulating various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . Additionally, this compound can prevent the cleavage of amphiregulin (AREG) in breast cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMPs and ADAMs.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of MMPs and ADAMs, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of various cell surface proteins, leading to altered cell signaling and gene expression. For example, this compound has been shown to decrease the protein levels of Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells . This inhibition of Notch signaling contributes to the anti-cancer effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C under desiccating conditions . Its activity may decrease over time, particularly when exposed to light and moisture. Long-term studies have shown that this compound can maintain its inhibitory effects on MMPs and ADAMs for several weeks when stored properly . In vitro and in vivo studies have also demonstrated that this compound can have sustained effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of MMPs and ADAMs without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the inhibitory effects of this compound plateau at certain concentrations, indicating that higher doses may not necessarily result in increased efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with MMPs and ADAMs . These enzymes play critical roles in the degradation of extracellular matrix proteins and the processing of cell surface proteins. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its effects on cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its solubility and stability. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its inhibitory effects on MMPs and ADAMs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the cell membrane, where it inhibits the shedding of cell surface proteins by MMPs and ADAMs . This localization is essential for the compound’s ability to modulate cell signaling and gene expression.

準備方法

合成経路と反応条件

TAPI-2の合成には、ヒドロキサム酸系阻害剤の使用が含まれます。この化合物は、通常、アミド結合の形成やヒドロキサム酸基の組み込みを含む一連の化学反応によって合成されます。 反応条件には、ジメチルスルホキシドやエタノールなどの有機溶媒の使用が含まれ、反応は中間体の安定性を確保するために制御された温度で行われます。 .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するために、自動反応器と精製システムの使用が含まれます。 この化合物は通常固体形で生産され、安定性と有効性を維持するために特定の条件で保管されます。 .

化学反応の分析

反応の種類

TAPI-2は、以下を含むさまざまな種類の化学反応を受けます。

酸化: this compoundは特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: この化合物は、特に還元剤の存在下で、還元反応を受けることもあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化された誘導体を生成する可能性があり、還元反応は官能基が変化したthis compoundの還元形態を生成する可能性があります。 .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: マトリックスメタロプロテアーゼやその他の酵素の阻害を研究するためのツールとして使用されます。

生物学: 特に腫瘍壊死因子アルファとその関連酵素を含む細胞シグナル伝達経路の研究に使用されます。

医学: 癌、関節炎、心血管疾患などの疾患における潜在的な治療応用について調査されています。

類似化合物との比較

Similar Compounds

TAPI-1: Another inhibitor of matrix metalloproteinases and tumor necrosis factor alpha-converting enzyme, but with different potency and selectivity.

Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in cancer research.

Batimastat: Similar to Marimastat, used for its inhibitory effects on matrix metalloproteinases .

Uniqueness of TAPI-2

This compound is unique due to its broad-spectrum inhibitory activity against multiple enzymes, including matrix metalloproteinases, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. This makes it a valuable tool in research for studying the complex interactions between these enzymes and their roles in various biological processes .

特性

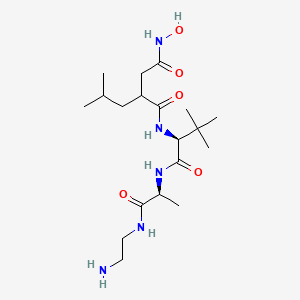

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQCBIEAHJAMZ-RMTCENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)